2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
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Description
Synthesis Analysis
The synthesis of this compound could involve various chemical techniques. For instance, the synthesis of similar compounds, such as phenoxy acetamide and its derivatives, involves many chemical techniques as well as new computational chemistry applications . The synthesis process often involves the use of a catalyst or a specific set of conditions to drive the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For similar compounds, such as phenoxy acetic acid, these properties can include a sweet and sour taste and a significant smell like honey .Scientific Research Applications
Green Chemistry Applications
Phloretic acid, a phenolic compound related to the query, is investigated for enhancing the reactivity of molecules towards benzoxazine ring formation. This sustainable alternative to phenol demonstrates potential in material science due to its solvent-free synthesis process and suitable thermal properties for a range of applications (Acerina Trejo-Machin et al., 2017).
Medical Research
Allosteric modifiers of hemoglobin have been designed and synthesized, showing significant potential in clinical areas that benefit from oxygen supply modulation. This research points to the potential medical applications of structurally related compounds in ischemia, stroke, and tumor radiotherapy (R. Randad et al., 1991).
Molecular Structure Studies
The structure of cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid clathrate has been reported, providing insights into molecular inclusion in functionalized macrocycles. This research highlights the importance of molecular structure in understanding compound interactions (C. Rizzoli et al., 1982).
Organometallic Chemistry
Triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized, characterized, and shown to adopt polymeric structures. This research contributes to the understanding of metal-ligand interactions and their implications in material science (T. Baul et al., 2002).
Environmental Science
The atmospheric oxidation of chlorinated phenoxy acid herbicides has been studied, revealing the formation of potentially toxic oxidation products. This research underscores the environmental fate and implications of these compounds (T. Murschell & D. Farmer, 2018).
Chemical Synthesis
Efforts in synthesizing novel compounds with diuretic properties include the study of (vinylaryloxy)acetic acids, demonstrating the chemical versatility and potential therapeutic applications of these molecules (J. Bicking et al., 1976).
properties
IUPAC Name |
2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-5-4-7-16(9-13)21-19(24)15(11-20)10-14-6-2-3-8-17(14)25-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b15-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWUFNMYVGQND-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
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